molecular formula C11H11FN2O5 B116411 1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione CAS No. 95740-26-4

1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione

Cat. No.: B116411
CAS No.: 95740-26-4
M. Wt: 270.21 g/mol
InChI Key: YEEGMPUOCRQFRV-IBCQBUCCSA-N
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Description

1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione, also known as this compound, is a useful research compound. Its molecular formula is C11H11FN2O5 and its molecular weight is 270.21 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as (2’s)-2’-deoxy-2’-fluoro-5-ethynyluridine, is Thymidylate Synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of dTMP (deoxythymidine monophosphate), which is essential for DNA replication and repair .

Mode of Action

This compound is a thymidine analog. In several cancer cell lines, it is phosphorylated intracellularly to its monophosphate, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) uracil monophosphate (FAUMP), by thymidine kinase . It is then methylated in the 5-position by thymidylate synthase to form the product, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) 5-methyluracil monophosphate (FMAUMP) . This process inhibits the action of thymidylate synthase, thereby disrupting DNA synthesis and leading to cell death .

Biochemical Pathways

The compound affects the DNA synthesis pathway by inhibiting the action of thymidylate synthase . This disruption in the DNA synthesis pathway leads to the inability of the cell to replicate its DNA, which is a critical step in cell division. As a result, the cell cycle is halted, leading to cell death .

Pharmacokinetics

It is known to beCNS penetrant , indicating that it can cross the blood-brain barrier and exert its effects in the central nervous system . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation , particularly in cells with high thymidylate synthase activity . This makes it a potential candidate for the treatment of certain types of cancer .

Biochemical Analysis

Properties

IUPAC Name

5-ethynyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h1,3,6-8,10,15-16H,4H2,(H,13,17,18)/t6-,7+,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEGMPUOCRQFRV-IBCQBUCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914829
Record name 1-(2-Deoxy-2-fluoropentofuranosyl)-5-ethynyl-4-hydroxypyrimidin-2(1H)-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95740-26-4
Record name 5-Ethynyl-1-(3-fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095740264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxy-2-fluoropentofuranosyl)-5-ethynyl-4-hydroxypyrimidin-2(1H)-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does F-ara-EdU enable DNA labeling, and what are its downstream effects within a cell?

A1: F-ara-EdU is metabolically incorporated into newly synthesized DNA strands during replication. [, ] The ethynyl group in its structure serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry). This reaction enables the attachment of fluorescent azides to the incorporated F-ara-EdU, thereby allowing visualization and tracking of newly synthesized DNA. [, ] Importantly, unlike other commonly used labels like BrdU or EdU, F-ara-EdU exhibits minimal toxicity and does not significantly perturb cell cycle progression or induce DNA instability. [, ]

Q2: What makes F-ara-EdU advantageous over traditional DNA labeling methods like BrdU for long-term in vivo studies?

A2: F-ara-EdU offers several advantages, particularly in studies requiring prolonged observation of labeled cells. Firstly, it exhibits lower toxicity compared to BrdU and EdU. [, ] This allows researchers to track labeled cells for extended periods without significant cell death or detrimental effects on development, as demonstrated in zebrafish embryo studies. [] Secondly, F-ara-EdU doesn't cause cell cycle arrest, unlike BrdU, making it a more reliable tool for tracking cell proliferation and lineage tracing experiments. []

Q3: Can you elaborate on specific research applications of F-ara-EdU highlighted in the provided scientific papers?

A3: The papers demonstrate F-ara-EdU's utility in several research applications:

  • Tracking DNA template strands: Researchers used F-ara-EdU in zebrafish to track the distribution of older DNA strands during cell division. This helped disprove the hypothesis of asymmetric template strand segregation in stem cell niches. []
  • Identifying quiescent cells: Using a pulse-chase experiment with F-ara-EdU followed by BrdU labeling, researchers identified populations of slow-cycling or quiescent cells within zebrafish larvae that had incorporated only F-ara-EdU during the initial pulse. []
  • Super-resolution imaging: F-ara-EdU, in conjunction with click chemistry and fluorescent probes, is suitable for super-resolution microscopy techniques like structured illumination microscopy (SIM), allowing detailed visualization of chromosome territories and chromatin domains. [, ]

Q4: Are there any limitations to using F-ara-EdU for DNA labeling?

A4: While advantageous, F-ara-EdU might have limitations:

  • Sensitivity: Though more sensitive than BrdU in some applications, [] the detection sensitivity of F-ara-EdU depends on the efficiency of the click reaction and the properties of the chosen fluorescent azide.

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